Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid and features both amino and hydroxy functional groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of 3-(3-amino-4-oxophenyl)propanoate.
Reduction: Formation of 3-(3-amino-4-hydroxyphenyl)propanoate.
Substitution: Formation of 3-(3-chloro-4-hydroxyphenyl)propanoate.
Scientific Research Applications
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups on the phenyl ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 3-(3-amino-4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the amino group, which may result in different reactivity and biological activity.
Ethyl 3-(3-amino-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which can affect its chemical properties and interactions.
Ethyl 3-(3-nitro-4-hydroxyphenyl)propanoate: The nitro group can be reduced to an amino group, making it a precursor to this compound.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-(3-amino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6,12H2,1H3 |
InChI Key |
KMALPPAZGHLSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.